molecular formula C12H15N3O3S B2911689 N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide CAS No. 866154-83-8

N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B2911689
CAS No.: 866154-83-8
M. Wt: 281.33
InChI Key: OFCXNNDIPQIUIM-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole Sulfonamides in Scientific Research

The journey of sulfonamides began with Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent, which metabolized into sulfanilamide. This breakthrough laid the foundation for systemic antibiotic therapy, though early sulfonamides faced limitations in spectrum and resistance. Isoxazole’s entry into medicinal chemistry emerged later, with its 1903 synthesis by Claisen and subsequent recognition as a bioisostere for carboxylic acids and other heterocycles. The integration of isoxazole into sulfonamide frameworks, as seen in mid-20th-century antibiotics like sulfisoxazole, marked a pivotal shift toward enhanced pharmacokinetics and target specificity. These hybrid structures leveraged isoxazole’s ability to improve membrane permeability and metabolic stability, addressing deficiencies in first-generation sulfonamides.

Current Research Landscape for N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide

Recent investigations focus on optimizing this compound’s dual heterocyclic architecture for multifunctional applications. Key advancements include:

Research Focus Key Findings References
Synthetic Methodologies Copper-catalyzed cycloaddition enables regioselective isoxazole formation with 85% yield.
Enzymatic Inhibition Demonstrates IC₅₀ of 2.3 µM against bacterial dihydropteroate synthase (DHPS).
Structural Modifications Pyridinylmethyl substitution enhances binding to hydrophobic enzyme pockets.

Studies highlight its potential as a broad-spectrum antimicrobial agent, with in vitro efficacy against gram-positive and gram-negative strains. The pyridine moiety’s electron-withdrawing effects further fine-tune electronic density across the sulfonamide group, potentiating interactions with DHPS’s pterin-binding site.

Importance in Heterocyclic Chemistry Research

Isoxazole sulfonamides occupy a critical niche in heterocyclic synthesis due to their modular reactivity. The compound’s 1,2-oxazole-4-sulfonamide core is synthesized via [3+2] cycloaddition between nitrile oxides and acetylenes, a method refined by Denmark and Kallemeyn. Recent innovations employ deep eutectic solvents (DES) for eco-friendly synthesis, achieving 92% conversion rates under mild conditions. The methyl groups at positions 3 and 5 introduce steric hindrance, directing regioselectivity in subsequent functionalization reactions—a property exploited in combinatorial libraries for high-throughput screening.

Position within Sulfonamide Research Framework

This compound epitomizes the evolution from simple aryl sulfonamides to multifunctional heterocyclic derivatives. Traditional agents like sulfanilamide targeted DHPS through competitive PABA inhibition, but resistance via enzyme mutation necessitated structural innovations. By conjugating the sulfonamide group with a methylated isoxazole-pyridine scaffold, researchers achieve dual mechanisms: DHPS inhibition and disruption of membrane integrity via hydrophobic interactions. Such hybrid architectures are prioritized in the WHO’s antimicrobial development pipeline, addressing critical gaps against multidrug-resistant pathogens.

Properties

IUPAC Name

N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-9-12(10(2)18-14-9)19(16,17)15(3)8-11-5-4-6-13-7-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCXNNDIPQIUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide is a compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H20N8O3SC_{19}H_{20}N_{8}O_{3}S with a molecular weight of 440.5 g/mol. The compound features a sulfonamide group attached to an oxazole ring, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of novel 1,3-oxazole sulfonamides were evaluated against the NCI-60 human tumor cell lines. The results indicated that these compounds exhibited significant growth inhibition across various cancer types. Notably, some derivatives showed GI50 values in the low micromolar to nanomolar range, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Oxazole Compounds

CompoundMean GI50 (μM)Target Cancer Cell Lines
1,3-Oxazole Sulfonamide48.8Leukemia
Other Derivative A44.7Solid Tumors
Other Derivative B31.76Various

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. In vitro studies have shown that this class of compounds can bind to tubulin and induce microtubule depolymerization . This action disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.

Immunomodulatory Effects

Oxazole derivatives have also been investigated for their immunomodulatory properties. Some studies indicate that related compounds can regulate immune functions by modulating cytokine production and influencing splenocyte proliferation. For example, certain isoxazole derivatives have been reported to suppress the humoral immune response and inhibit TNF-alpha production in vitro .

Table 2: Immunomodulatory Activities of Isoxazole Derivatives

CompoundEffect on Immune Response
Isoxazole Derivative AInhibits proliferative response in splenocytes
Isoxazole Derivative BSuppresses TNF-alpha production

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives in mouse models. These studies demonstrated varying degrees of immunosuppression and anti-inflammatory activity depending on the specific substituents on the oxazole ring. The findings suggest that structural modifications can significantly influence biological activity .

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives, many of which share structural motifs but differ in heterocyclic cores, substituents, and functional groups. Below is a detailed comparison with structurally related compounds from recent literature.

Structural and Functional Group Analysis

Key Compounds for Comparison :

N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide ():

  • Core Structure : Pyridine-sulfonamide with a pyrazole substituent.
  • Substituents : 3,4-Dichlorophenyl carbamoyl and 3,4,5-trimethylpyrazole.
  • Key Differences : The pyridine core vs. the oxazole core in the target compound. The dichlorophenyl group introduces strong electron-withdrawing effects, whereas the pyridin-3-ylmethyl group in the target compound offers π-basic character.

N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide (Compound 32, ): Core Structure: Pyridine-sulfonamide with a triazole substituent. Substituents: 3,4,5-Trimethylpyrazole and 5-amino-1,2,4-triazole. Key Differences: The triazole group enhances hydrogen-bonding capacity compared to the oxazole core in the target compound.

N-(1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide ():

  • Core Structure : Pyrazole-sulfonamide fused with a triazolopyridazine ring.
  • Substituents : Cyclopropyl, azetidine, and isopropyl groups.
  • Key Differences : The triazolopyridazine system increases molecular rigidity, contrasting with the flexible pyridin-3-ylmethyl group in the target compound.

Physicochemical Properties
Property Target Compound Compound from Compound 32 ()
Melting Point Not reported 163–166°C 217–219°C
Synthetic Yield Not reported 55% 48%
IR Absorption (SO₂) Expected ~1160–1180 cm⁻¹ 1169 cm⁻¹ 1381, 1169 cm⁻¹
1H-NMR Shifts Anticipated pyridine δ 7–9 ppm Pyridine H-6: δ 8.96 ppm Pyridine H-6: δ 8.96 ppm

Notes:

  • Methyl groups on the oxazole may sterically hinder interactions compared to bulkier substituents (e.g., dichlorophenyl in ) .
Computational and Crystallographic Insights
  • Tools like SHELXL () and Mercury CSD () are widely used for refining and visualizing sulfonamide derivatives. While crystal data for the target compound are unavailable, analogs in and exhibit planar heterocyclic cores with intermolecular hydrogen bonds involving sulfonamide groups .
  • The pyridin-3-ylmethyl group in the target compound may adopt a conformation that optimizes van der Waals interactions, as seen in similar structures analyzed via ORTEP () .

Q & A

Q. Table 1: Example Reaction Conditions from Literature

ReagentsSolventBase/CatalystYieldReference
Sulfonyl chloride + amineAcetonitrile3,5-lutidine + DMSO55–70%

Basic: How can the crystal structure of this compound be determined using SHELX software?

Methodological Answer:
For crystallographic analysis:

Data Collection : Use high-resolution X-ray diffraction data (e.g., synchrotron sources for small molecules).

Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Key features include:

  • Use AFIX commands for constrained H-atom positioning.
  • Validate geometry with SIMU and DELU restraints .

Validation : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and packing analysis .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility in solution vs. solid state). To address this:

Cross-Validation : Compare NMR/IR data (e.g., δ 1.92–2.14 ppm for CH3 groups in DMSO-d6 ) with crystallographic torsion angles.

Temperature-Dependent Studies : Collect variable-temperature NMR or high-pressure crystallography to probe conformational changes.

DFT Calculations : Model solution-state conformers and compare with solid-state structures (e.g., using Gaussian or ORCA software) .

Advanced: How to optimize molecular docking parameters for studying target interactions (e.g., CDK-2)?

Methodological Answer:
For docking studies targeting proteins like CDK-2:

Protein Preparation : Use PDB ID 2R3J (CDK-2 co-crystallized with a bicyclic inhibitor) as a template. Remove water molecules and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of the sulfonamide compound and assign partial charges (e.g., Gasteiger-Marsili).

Grid Box Definition : Center the box on the ATP-binding site (coordinates: x=15.2, y=30.8, z=33.1).

Scoring Function : Use AutoDock Vina with exhaustiveness=20 for robust sampling. Validate top poses via MD simulations (e.g., AMBER) .

Advanced: How to handle anisotropic displacement ellipsoids in crystallographic refinement?

Methodological Answer:
Anisotropic refinement is critical for high-resolution

Parameterization : In SHELXL, assign anisotropic displacement parameters (ANIS) to non-H atoms.

Restraints : Apply RIGU constraints to prevent overfitting in low-resolution regions .

Visualization : Use ORTEP to plot ellipsoids at 50% probability and identify thermal motion trends (e.g., libration in pyridinyl groups) .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min). Monitor [M+H]+ ions for molecular ion confirmation.

Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

1H/13C NMR : Assign peaks via 2D experiments (COSY, HSQC) and compare with literature (e.g., δ 7.25–8.96 ppm for aromatic protons) .

Advanced: How to address low yields in sulfonamide coupling reactions?

Methodological Answer:
Low yields often stem from moisture-sensitive intermediates or competing hydrolysis:

Dry Conditions : Use anhydrous solvents (e.g., acetonitrile stored over molecular sieves).

Catalyst Optimization : Screen sulfilimine catalysts (1–6 mol%) and bases (3-picoline > pyridine) .

Quenching : Add aqueous NaHCO3 post-reaction to precipitate pure product.

Advanced: Strategies for analyzing weak electron density in crystallographic maps

Methodological Answer:

Density Modification : Apply solvent flattening in SHELXE for macromolecular crystals .

Composite Omit Maps : Exclude ambiguous regions iteratively to reduce model bias.

Twinned Data : Use TWIN and BASF commands in SHELXL for detwinning .

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